REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[N:10][CH:11]=2)[N:6]=1)=[O:4].ClC1C=C(C=CC=1)C(OO)=[O:20]>ClCCl.CCOC(C)=O.O>[O:20]=[C:11]1[NH:10][CH:9]=[CH:8][C:7]2[N:6]=[C:5]([C:3]([OH:2])=[O:4])[CH:14]=[CH:13][C:12]1=2
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC2=CC=NC=C2C=C1
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stir for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Wash the organic layers with sat. NaHCO3 and brine
|
Type
|
EXTRACTION
|
Details
|
Extract the organic layer with DCM (4×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the combined organics over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify the compound by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0% to 100% EtOAc/hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=2C=CC(=NC2C=CN1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |